molecular formula C11H16OS B8727848 3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol CAS No. 89929-83-9

3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol

Cat. No. B8727848
CAS RN: 89929-83-9
M. Wt: 196.31 g/mol
InChI Key: UGNSVQRMIQFAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89929-83-9

Product Name

3-Methyl-1-(thiophen-3-yl)cyclohexan-1-ol

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-methyl-1-thiophen-3-ylcyclohexan-1-ol

InChI

InChI=1S/C11H16OS/c1-9-3-2-5-11(12,7-9)10-4-6-13-8-10/h4,6,8-9,12H,2-3,5,7H2,1H3

InChI Key

UGNSVQRMIQFAIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2=CSC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 36.3 g (0.223 mol) of 3-bromothiophene in 50 mL of dry tetrahydrofuran was cooled to -78° C. in a dry ice-acetone bath. To this solution was added dropwise 139.4 mL (14.3 g, 0.223 mol, 1.6 M in hexane) of n-butyllithium in hexane over 30 minutes. Upon complete addition, the reaction mixture was stirred at -78° C. for 1.5 hours, then 25.0 g 0.223 mol, of 3-methylcyclohexanone was added dropwise during 20 minutes. Upon complete addition, the reaction mixture was stirred at -78° C. for two hours. The cooling bath was removed, and the reaction mixture was allowed to warm to ambient temperature during 1.5 hours, then was stirred for an additional one hour. Diethyl ether saturated with water (50 mL) was added with stirring, and the mixture was poured into a mixture of 50 g of ice and 20 mL of concentrated hydrochloric acid. The layers were separated, and the aqueous layer was washed with two portions of 200 mL each of diethyl ether. The washings were combined with the organic layer, and the whole was washed with 300 mL of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 44.0 g of 1-(3-thienyl)-3-methylcyclohexanol. Volatile components were removed from the product by distillation at 50° C./0.25 mm using a Kugelrohr distilling system.
Quantity
36.3 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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139.4 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

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